molecular formula C15H11F4NO3 B5700142 N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B5700142
M. Wt: 329.25 g/mol
InChI Key: WXRPRGUHSRCLLM-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group, a tetrafluorophenoxy group, and a furan-2-carboxamide moiety. It is used in various scientific research applications due to its potential biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrafluorophenoxy group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the furan ring is replaced by the tetrafluorophenoxy group.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a suitable alkene is converted into a cyclopropyl group using reagents like diazomethane or Simmons-Smith reagent.

    Formation of the carboxamide group: This step involves the conversion of a carboxylic acid or ester group into a carboxamide group using reagents like ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO3/c16-9-5-10(17)13(19)14(12(9)18)22-6-8-3-4-11(23-8)15(21)20-7-1-2-7/h3-5,7H,1-2,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRPRGUHSRCLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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